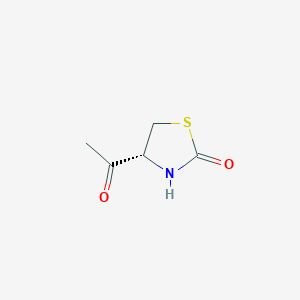

2-Thiazolidinone, 4-acetyl-, (R)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Thiazolidinone, 4-acetyl-, (R)-(9CI) is a chiral compound belonging to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom The 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) compound is characterized by the presence of an acetyl group at the fourth position of the thiazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

General Reactivity of Thiazolidinone Derivatives

Thiazolidinones exhibit characteristic reactivity due to their:

-

4-carbonyl group : Prone to nucleophilic attack or condensation reactions

-

2-nitrogen : Participates in Schiff base formation

-

Acetyl substituent at position 4 : Enhances electrophilic character for substitution or cross-coupling

2.1. Nucleophilic Substitution at Position 4

The acetyl group at position 4 can undergo nucleophilic substitution with amines, thiols, or alcohols. For example:

text(R)-4-Acetyl-2-thiazolidinone + R’NH₂ → (R)-4-(R’NH)-2-thiazolidinone + AcOH

This is analogous to the reaction of 5-substituted 2-[(4-carbethoxymethylthiazol-2-yl)imino]-4-thiazolidinones with secondary amines .

2.2. Condensation with Aldehydes

The 4-acetyl group may form Schiff bases via reaction with aldehydes in the presence of piperidine or other bases:

text(R)-4-Acetyl-2-thiazolidinone + ArCHO → (R)-4-(ArCH=N)-2-thiazolidinone + H₂O

This mirrors the synthesis of Schiff bases from 2-amino-4-(2-naphthalenyl)thiazole and aromatic aldehydes .

2.3. Cyclization Reactions

4-Acyl-thiazolidinones can participate in cyclization to form fused heterocycles. For instance:

text(R)-4-Acetyl-2-thiazolidinone + Thiourea → Thiazolo[3,2-a]pyrimidine derivatives

Similar cyclizations are reported for 1-thia-4-azaspiro[4.5]decan-3-ones .

Synthetic Protocols for Analogous Compounds

Biological Relevance and Functionalization

4-Acetyl-thiazolidinones are often functionalized to enhance bioactivity. For example:

-

Anticancer activity : Analogues with 4-acetyl groups show CDK2 inhibition (IC₅₀ ~56 µM) and cytotoxicity against MCF-7/HepG2 cells (IC₅₀ <1 µM) .

-

Antidiabetic potential : Structural analogs like theophylline-derived thiazolidin-4-ones exhibit hypoglycemic effects .

Chiral Considerations

The (R)-configuration at position 4 influences stereoselective reactions. For instance:

-

Asymmetric Staudinger reactions : Chiral N-heterocyclic carbenes yield cis-β-lactams with >90% ee .

-

Stereospecific substitutions : Retention of configuration is observed in DCC-mediated condensations .

Research Gaps and Opportunities

No direct studies on "(R)-4-acetyl-2-thiazolidinone" were identified in the provided sources. Further work should prioritize:

-

Stereoselective functionalization of the 4-acetyl group

-

Kinetic resolution studies to optimize enantiomeric excess

-

In silico modeling to predict binding modes with biological targets

For compound-specific data, consult specialized databases (e.g., SciFinder, Reaxys) or primary literature not included in the provided search results .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, hybrid molecules incorporating thiazolidinone scaffolds have shown significant cytotoxicity against various cancer cell lines:

- MCF-7 (Breast Cancer) : Certain thiazolidinone derivatives exhibited IC50 values as low as 0.31 µM, indicating potent activity against this cell line .

- NCI-H522 (Lung Cancer) : Compounds demonstrated growth inhibition percentages around 54% .

- HCT-116 (Colon Cancer) : Similar compounds showed effective cytostatic effects with growth inhibition percentages exceeding 57% .

These compounds often induce apoptosis through mechanisms involving DNA damage and cell cycle arrest.

Antibacterial Activity

Thiazolidinones have also been explored for their antibacterial properties. Some derivatives have shown effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotic therapies. For example:

- Compounds have been reported to inhibit bacterial growth significantly, with some showing activity comparable to traditional antibiotics .

Case Study: Anticancer Activity Evaluation

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.31 | Induces apoptosis via caspase activation |

| Compound B | NCI-H522 | 17.45 | Cell cycle arrest in G2/M phase |

| Compound C | HCT-116 | 57.71 | DNA damage response modulation |

Case Study: Antibacterial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 0.5 µg/mL |

| Compound E | Escherichia coli | 1 µg/mL |

Wirkmechanismus

The mechanism of action of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidine-2,4-dione: Another member of the thiazolidine family, known for its use in antidiabetic drugs.

4-Methylthiazolidine-2-one: Similar structure but with a methyl group instead of an acetyl group.

Thiazolidine-2-thione: Contains a sulfur atom in place of the carbonyl group.

Uniqueness

2-Thiazolidinone, 4-acetyl-, (R)-(9CI) is unique due to its specific stereochemistry and the presence of the acetyl group, which imparts distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.

Eigenschaften

CAS-Nummer |

143397-35-7 |

|---|---|

Molekularformel |

C5H7NO2S |

Molekulargewicht |

145.18 g/mol |

IUPAC-Name |

(4R)-4-acetyl-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C5H7NO2S/c1-3(7)4-2-9-5(8)6-4/h4H,2H2,1H3,(H,6,8)/t4-/m0/s1 |

InChI-Schlüssel |

IQEYMJPFHFVCBW-BYPYZUCNSA-N |

SMILES |

CC(=O)C1CSC(=O)N1 |

Isomerische SMILES |

CC(=O)[C@@H]1CSC(=O)N1 |

Kanonische SMILES |

CC(=O)C1CSC(=O)N1 |

Synonyme |

2-Thiazolidinone, 4-acetyl-, (R)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.